
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₉ClN₂O₃S₂ It is characterized by the presence of a cyclopropyl group, a thiadiazole ring, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with ethane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced thiadiazole compounds.
科学的研究の応用
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiadiazole ring may also interact with biological receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonamide
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonate
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonothioate
Uniqueness
The uniqueness of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride lies in its combination of a cyclopropyl group, a thiadiazole ring, and a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H9ClN2O3S2 |
|---|---|
分子量 |
268.7 g/mol |
IUPAC名 |
2-(5-cyclopropyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c8-15(12,13)4-3-10-7(11)14-6(9-10)5-1-2-5/h5H,1-4H2 |
InChIキー |
IDYSRIQFJQOFCN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C(=O)S2)CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13249417.png)
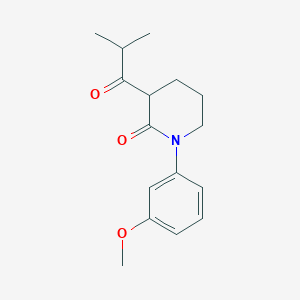
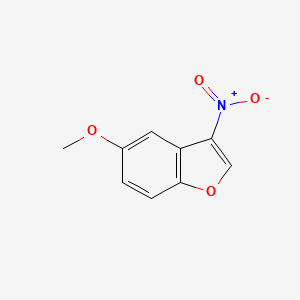

![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
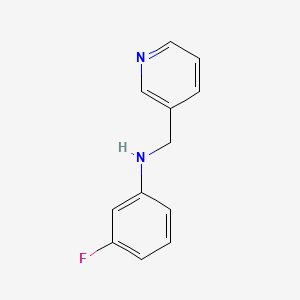
![N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
![2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol](/img/structure/B13249454.png)
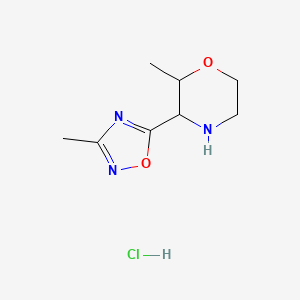
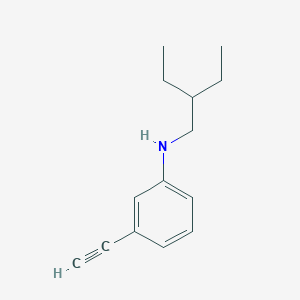

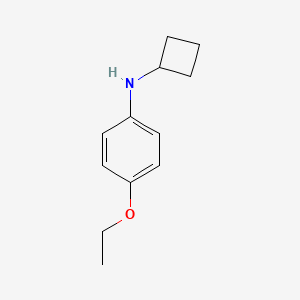
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde](/img/structure/B13249499.png)

